8-[1-(benzenesulfonyl)piperidine-4-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound with the molecular formula C19H26N2O5S. It is characterized by a spirocyclic structure that includes a piperidine ring, a benzenesulfonyl group, and a dioxaspirodecane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(benzenesulfonyl)piperidine-4-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps. One common method starts with the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spirocyclic compound .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the product is purified through recrystallization using solvents like ethanol. The yield of the final product can range from 80.1% to 89.5%, with a melting point of 154-156°C .
Chemical Reactions Analysis
Types of Reactions
8-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
8-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[1-(benzenesulfonyl)piperidine-4-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and aloperine share the piperidine ring structure and exhibit various biological activities.
Spirocyclic Compounds: Other spirocyclic compounds, such as spirooxindoles, have similar structural features and are studied for their pharmacological properties.
Uniqueness
8-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c22-18(20-12-8-19(9-13-20)25-14-15-26-19)16-6-10-21(11-7-16)27(23,24)17-4-2-1-3-5-17/h1-5,16H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFVEIRYEWJAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3(CC2)OCCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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